molecular formula C27H36O11 B1240985 (1beta,11beta,12alpha,15beta)-1,11,12-trihydroxy-2,16-dioxo-13,20-epoxypicras-3-en-15-yl (2R)-2-(acetyloxy)-2-methylbutanoate

(1beta,11beta,12alpha,15beta)-1,11,12-trihydroxy-2,16-dioxo-13,20-epoxypicras-3-en-15-yl (2R)-2-(acetyloxy)-2-methylbutanoate

Cat. No.: B1240985
M. Wt: 536.6 g/mol
InChI Key: FXMIXHYJCNZLFE-UDLAVWPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quassimarin is a quassinoid isolated from Quassia amara and Leitneria floridana and has been shown to exhibit antitumour activity. It has a role as an antineoplastic agent and a metabolite. It is a quassinoid, a delta-lactone, an organic heteropentacyclic compound, a cyclic ether, an enone, a triol, an acetate ester and a bridged compound.

Scientific Research Applications

  • Microbiological Transformation : A study by Fraga, Guillermo, and Hernández (2004) explored the microbiological transformation of 15beta-hydroxy-ent-kaurene diterpenes by the fungus Gibberella fujikuroi, which yielded compounds with hydroxylations at specific positions, similar in complexity to the compound (Fraga, Guillermo, & Hernández, 2004).

  • Lanostanoids from Fungi : Yoshikawa et al. (2002) isolated lanostanoids from Elfvingia applanata, which are structurally complex diterpenes. The study highlights the potential of fungi as a source of biologically active compounds, possibly relevant to the study of similar complex molecules (Yoshikawa et al., 2002).

  • Quassinoid Structure Analysis : Zukerman-Schpector, Castellano, and Fho (1994) analyzed a quassinoid with a structure involving multiple hydroxyl and oxo groups, similar to the compound of interest. Their work contributes to the understanding of the structural intricacies of such complex molecules (Zukerman-Schpector, Castellano, & Fho, 1994).

  • Oxygenated Diterpenes : Research by Barrero et al. (2004) on oxygenated diterpenes from Juniperus species revealed a variety of structurally complex compounds, indicating the diversity and potential biological activities of such molecules (Barrero et al., 2004).

  • Cytotoxic Triterpenes : Chiang et al. (2005) isolated triterpenes from Ficus microcarpa, demonstrating the potential of such compounds in cytotoxic applications. This aligns with the interest in complex organic compounds for their biological activities (Chiang et al., 2005).

Properties

Molecular Formula

C27H36O11

Molecular Weight

536.6 g/mol

IUPAC Name

[(1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17R)-12,15,16-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] (2R)-2-acetyloxy-2-methylbutanoate

InChI

InChI=1S/C27H36O11/c1-7-24(4,38-12(3)28)23(34)37-17-19-26(6)21(32)16(30)18-25(5)13(11(2)8-14(29)20(25)31)9-15(36-22(17)33)27(18,19)10-35-26/h8,13,15-21,30-32H,7,9-10H2,1-6H3/t13-,15+,16+,17+,18+,19-,20+,21-,24+,25-,26+,27+/m0/s1

InChI Key

FXMIXHYJCNZLFE-UDLAVWPNSA-N

Isomeric SMILES

CC[C@](C)(C(=O)O[C@@H]1[C@H]2[C@@]3([C@H]([C@@H]([C@H]4[C@@]2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H](C(=O)C=C5C)O)C)OC1=O)O)O)C)OC(=O)C

Canonical SMILES

CCC(C)(C(=O)OC1C2C3(C(C(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C)OC(=O)C

Synonyms

quassimarin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1beta,11beta,12alpha,15beta)-1,11,12-trihydroxy-2,16-dioxo-13,20-epoxypicras-3-en-15-yl (2R)-2-(acetyloxy)-2-methylbutanoate
Reactant of Route 2
Reactant of Route 2
(1beta,11beta,12alpha,15beta)-1,11,12-trihydroxy-2,16-dioxo-13,20-epoxypicras-3-en-15-yl (2R)-2-(acetyloxy)-2-methylbutanoate
Reactant of Route 3
(1beta,11beta,12alpha,15beta)-1,11,12-trihydroxy-2,16-dioxo-13,20-epoxypicras-3-en-15-yl (2R)-2-(acetyloxy)-2-methylbutanoate
Reactant of Route 4
(1beta,11beta,12alpha,15beta)-1,11,12-trihydroxy-2,16-dioxo-13,20-epoxypicras-3-en-15-yl (2R)-2-(acetyloxy)-2-methylbutanoate
Reactant of Route 5
(1beta,11beta,12alpha,15beta)-1,11,12-trihydroxy-2,16-dioxo-13,20-epoxypicras-3-en-15-yl (2R)-2-(acetyloxy)-2-methylbutanoate
Reactant of Route 6
(1beta,11beta,12alpha,15beta)-1,11,12-trihydroxy-2,16-dioxo-13,20-epoxypicras-3-en-15-yl (2R)-2-(acetyloxy)-2-methylbutanoate

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